Cas no 83724-41-8 (Tris(2-methoxyphenyl)bismuthine)

Tris(2-methoxyphenyl)bismuthine is an organobismuth compound featuring three 2-methoxyphenyl groups bonded to a central bismuth atom. This compound is of interest in synthetic and coordination chemistry due to the electron-donating methoxy groups, which influence its reactivity and stability. It serves as a precursor for bismuthine-based catalysts and ligands, particularly in reactions requiring mild Lewis acidity or redox-active behavior. The methoxy substituents enhance solubility in organic solvents, facilitating its use in homogeneous systems. Its well-defined structure makes it suitable for mechanistic studies in bismuth-mediated transformations. Careful handling is advised due to potential sensitivity to air and moisture.
Tris(2-methoxyphenyl)bismuthine structure
83724-41-8 structure
商品名:Tris(2-methoxyphenyl)bismuthine
CAS番号:83724-41-8
MF:C21H21BiO3
メガワット:530.370023488998
MDL:MFCD00092705
CID:720549
PubChem ID:87577565

Tris(2-methoxyphenyl)bismuthine 化学的及び物理的性質

名前と識別子

    • Bismuthine,tris(2-methoxyphenyl)-
    • Tris(2-methoxyphenyl)bismuthine
    • tris(2-methoxyphenyl)bismuthane
    • tris-(2-methoxyphenyl)bismuthane
    • VFWRGMGLLNCHIA-UHFFFAOYSA-N
    • Tris(2-methoxyphenyl)bismuthine (ACI)
    • Tris(2-methoxyphenyl)bismuth
    • T72981
    • DTXSID00370098
    • MFCD00092705
    • T1838
    • SCHEMBL1539178
    • AKOS015851741
    • 83724-41-8
    • DB-056738
    • MDL: MFCD00092705
    • インチ: 1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3;
    • InChIKey: VFWRGMGLLNCHIA-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C([Bi](C2C(OC)=CC=CC=2)C2C(OC)=CC=CC=2)=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 530.12900
  • どういたいしつりょう: 530.12947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 27.7
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ソリッド
  • ゆうかいてん: 160.0 to 163.0 deg-C
  • PSA: 27.69000
  • LogP: 4.48620
  • ようかいせい: 未確定

Tris(2-methoxyphenyl)bismuthine セキュリティ情報

Tris(2-methoxyphenyl)bismuthine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1838-1g
Tris(2-methoxyphenyl)bismuthine
83724-41-8 97.0%(T)
1g
¥920.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162398-250mg
Tris(2-methoxyphenyl)bismuthine
83724-41-8 >97.0%(T)
250mg
¥204.90 2023-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1838-1G
Tris(2-methoxyphenyl)bismuthine
83724-41-8 >97.0%(T)
1g
¥1230.00 2024-04-15
A2B Chem LLC
AB80203-1g
TRIS(2-METHOXYPHENYL)BISMUTHINE
83724-41-8 >97.0%(T)
1g
$224.00 2024-04-19
Aaron
AR003VW7-250mg
Tris(2-methoxyphenyl)bismuthine
83724-41-8 97%
250mg
$109.00 2025-01-22
SHENG KE LU SI SHENG WU JI SHU
sc-476467-1g
Tris(2-methoxyphenyl)bismuthine,
83724-41-8
1g
¥1128.00 2023-09-05
abcr
AB145192-1g
Tris(2-methoxyphenyl)bismuthine, 97%; .
83724-41-8 97%
1g
€296.50 2024-04-16
1PlusChem
1P003VNV-250mg
TRIS(2-METHOXYPHENYL)BISMUTHINE
83724-41-8 >97.0%(T)
250mg
$97.00 2024-04-21
eNovation Chemicals LLC
Y1251630-1g
TRIS(2-METHOXYPHENYL)BISMUTHINE
83724-41-8 97%
1g
$340 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T867797-250mg
Tris(2-methoxyphenyl)bismuthine
83724-41-8 ≥97%
250mg
241.20 2021-05-17

Tris(2-methoxyphenyl)bismuthine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  30 min, rt
リファレンス
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Dichloromethane
2.1 -
リファレンス
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Bismuth trichloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; 30 min, rt → 65 °C; 65 °C → rt
1.2 Reagents: Sodium chloride ;  rt
リファレンス
High efficient copper-promoted N-arylation of secondary and primary amines with triarylbismuth reagents under mild conditions
Zhou, Xuehao; et al, Journal of Molecular Structure, 2023, 1294,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
リファレンス
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Bismuth trichloride
リファレンス
Estimation of the magnitude of quadrupole relaxation enhancement in the context of magnetic resonance imaging contrast
Kruk, Danuta ; et al, Journal of Chemical Physics, 2019, 150(18), 184306/1-184306/9

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Calcium carbonate ,  Copper ,  Bismuth ,  Cuprous iodide ;  12 h, rt
リファレンス
A novel dry route to ortho-functionalized triarylbismuthanes that are difficult to access by conventional wet routes
Urano, Mika; et al, Chemical Communications (Cambridge, 2003, (10), 1202-1203

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
リファレンス
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Dichloromethane
2.1 -
リファレンス
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Chloroform-d
リファレンス
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
リファレンス
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Chloroform-d
リファレンス
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Benzene
リファレンス
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
リファレンス
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Chloroform-d
リファレンス
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
リファレンス
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
リファレンス
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  30 min, rt
リファレンス
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
リファレンス
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Trifluoroacetic acid ,  Allyl chloride ,  Cobalt dibromide Solvents: Acetonitrile ;  15 min, 20 °C
1.2 20 °C
1.3 Reagents: Bismuth trichloride Solvents: Acetonitrile ;  18 h, 20 °C
リファレンス
Advanced preparation of functionalized triarylbismuths and triheteroaryl-bismuths: new scope and alternatives
Urgin, Karene; et al, Tetrahedron Letters, 2012, 53(15), 1894-1896

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Bismuth trichloride Solvents: Tetrahydrofuran
リファレンス
Aryl bismuth phosphinates [BiAr2(O(O)PRR')]: structure-activity relationships for antibacterial activity and cytotoxicity
Herdman, Megan E.; et al, Dalton Transactions, 2022, 51(24), 9323-9335

ごうせいかいろ 22

はんのうじょうけん
リファレンス
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
リファレンス
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Benzene
リファレンス
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

ごうせいかいろ 25

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  30 min, rt
リファレンス
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
リファレンス
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Tris(2-methoxyphenyl)bismuthine Raw materials

Tris(2-methoxyphenyl)bismuthine Preparation Products

Tris(2-methoxyphenyl)bismuthine 関連文献

Tris(2-methoxyphenyl)bismuthineに関する追加情報

Exploring the Potential of Tris(2-Methoxyphenyl)Bismuthine: A Comprehensive Overview

Tris(2-Methoxyphenyl)Bismuthine (CAS No. 83724-41-8) is a fascinating compound that has garnered significant attention in the fields of materials science, organic synthesis, and catalysis. This compound, with its unique structure and properties, offers a wide range of applications and continues to be a subject of extensive research. In this article, we delve into the intricacies of Tris(2-Methoxyphenyl)Bismuthine, exploring its chemical composition, physical properties, applications, and the latest advancements in its utilization.

The molecular structure of Tris(2-Methoxyphenyl)Bismuthine is characterized by a central bismuth atom surrounded by three 2-methoxyphenyl groups. This arrangement imparts the compound with distinctive electronic and optical properties. Recent studies have highlighted its potential as a versatile building block in the synthesis of advanced materials. For instance, researchers have demonstrated its ability to form stable coordination complexes with transition metals, which can be employed in catalytic processes for organic transformations.

One of the most promising applications of Tris(2-Methoxyphenyl)Bismuthine lies in its role as a precursor for the synthesis of bismuth-based nanoparticles. These nanoparticles exhibit unique optical properties, making them ideal candidates for applications in sensing, imaging, and drug delivery systems. A groundbreaking study published in *Advanced Materials* revealed that nanoparticles derived from Tris(2-Methoxyphenyl)Bismuthine exhibit enhanced biocompatibility and stability under physiological conditions, paving the way for their use in biomedical applications.

In addition to its role in materials science, Tris(2-Methoxyphenyl)Bismuthine has also found utility in organic synthesis as a ligand or catalyst. Its ability to stabilize reactive intermediates makes it an invaluable tool in asymmetric catalysis. Recent advancements have shown that when used as a chiral ligand, it can significantly enhance the enantioselectivity of certain reactions, opening new avenues for the production of chiral pharmaceuticals.

The physical properties of Tris(2-Methoxyphenyl)Bismuthine are equally intriguing. Its melting point and solubility characteristics make it suitable for various industrial processes. Moreover, its thermal stability under high-temperature conditions has been leveraged in the development of novel thermoelectric materials. A study conducted at Stanford University demonstrated that composites incorporating Tris(2-Methoxyphenyl)Bismuthine exhibit improved thermoelectric performance, offering potential solutions for energy harvesting applications.

Looking ahead, the future of Tris(2-Methoxyphenyl)Bismuthine seems bright as researchers continue to unlock its full potential. Collaborative efforts between academia and industry are expected to drive innovation in its application across diverse sectors. As sustainability becomes a critical focus globally, the development of eco-friendly synthesis routes for Tris(2-Methoxyphenyl)Bismuthine will be paramount. Researchers are actively exploring green chemistry approaches to minimize waste and reduce environmental impact during its production.

In conclusion, Tris(2-Methoxyphenyl)Bismuthine (CAS No. 83724-41-8) stands out as a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, coupled with cutting-edge research advancements, positions it as a key player in shaping future technologies. As we continue to unravel its capabilities, one can only anticipate further breakthroughs that will redefine its role in materials science and beyond.

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Amadis Chemical Company Limited
(CAS:83724-41-8)Tris(2-methoxyphenyl)bismuthine
A1207209
清らかである:99%
はかる:1g
価格 ($):154.0